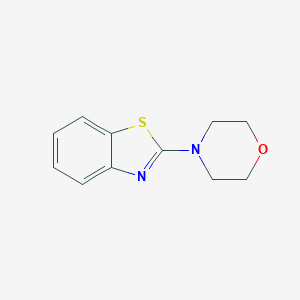

2-(4-Morpholinyl)benzothiazole

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)12-11(15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUVJGRVEYHIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891505 | |

| Record name | 2-(4-Morpholinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-26-7 | |

| Record name | Benzothiazole, 2-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Morpholinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity of 2-(4-Morpholinyl)benzothiazole Derivatives: A Technical Guide

Executive Summary

The 2-(4-Morpholinyl)benzothiazole scaffold represents a privileged structure in medicinal chemistry, merging the lipophilic, DNA-intercalating properties of the benzothiazole core with the favorable pharmacokinetic profile of the morpholine ring.[1] This guide analyzes the compound's dual-functionality as a potent PI3K/mTOR pathway inhibitor in oncology and a broad-spectrum antimicrobial agent .[1]

This technical whitepaper provides a comprehensive evaluation of the molecule's structure-activity relationships (SAR), synthesis protocols, and validated assay methodologies for biological characterization.

Chemical Profile & Synthesis[2][3][4][5][6][7][8][9][10][11]

Structural Rationale

The molecule consists of a bicyclic benzothiazole system linked at the C-2 position to a saturated morpholine heterocycle.[1]

-

Benzothiazole Core: Provides

- -

Morpholine Ring: Acts as a solubility enhancer and a critical hydrogen-bond acceptor (via the ether oxygen), often interacting with the hinge region of kinase domains (e.g., Val851 in PI3K

).

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

Rationale: This method is preferred over oxidative condensation for its high yield, absence of heavy metal catalysts, and scalability.

Reagents:

-

2-Chlorobenzothiazole (1.0 eq)[1]

-

Morpholine (1.2 eq)[1]

-

Potassium Carbonate (

, 2.0 eq) -

DMF (Dimethylformamide) or Acetonitrile[1]

Workflow:

-

Preparation: Dissolve 2-chlorobenzothiazole (10 mmol) in dry DMF (15 mL) under an inert nitrogen atmosphere.

-

Addition: Add

(20 mmol) followed by the dropwise addition of morpholine (12 mmol). -

Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1).

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.[1]

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure 4-(1,3-benzothiazol-2-yl)morpholine.

Visualization: Synthesis Pathway

Figure 1: One-pot synthesis via nucleophilic aromatic substitution (

Pharmacology: Mechanism & SAR[12]

Primary Target: PI3K/mTOR Inhibition

The 2-morpholinobenzothiazole pharmacophore mimics the ATP molecule, allowing it to bind competitively to the ATP-binding pocket of lipid kinases.[1]

-

Mechanism: The morpholine oxygen forms a hydrogen bond with the hinge region amino acids of the PI3K catalytic subunit.[1] The benzothiazole moiety occupies the hydrophobic pocket, preventing ATP phosphorylation of PIP2 to PIP3.

-

Downstream Effect: Inhibition of AKT phosphorylation (Ser473), leading to G1 cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Modifications to the benzothiazole ring significantly alter potency and selectivity.[1]

| Position | Modification | Effect on Activity |

| C-2 (Linker) | Direct N-C bond | Optimal for kinase inhibition (rigid geometry).[1] |

| C-6 | Electron-withdrawing (F, Cl, | Increases potency by enhancing lipophilicity and metabolic stability. |

| C-6 | Electron-donating ( | Decreases potency; reduces electrophilicity of the core.[1] |

| Morpholine N | Substitution with Piperazine | Increases water solubility but may reduce PI3K isoform selectivity.[1] |

Visualization: SAR Map

Figure 2: Structure-Activity Relationship (SAR) highlighting critical binding determinants.

Therapeutic Applications

Oncology

The derivative shows high efficacy in PI3K-addicted tumors (e.g., breast, ovarian, and non-small cell lung cancer).

-

Key Insight: Dual inhibition of PI3K and mTOR prevents the feedback loop activation of AKT often seen with selective inhibitors.[1]

-

Data Summary:

Antimicrobial Activity

The compound exhibits bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis) and antifungal activity against Candida albicans.[1]

-

Mechanism: Intercalation into bacterial DNA and inhibition of DNA gyrase B subunit (similar to novobiocin).[1]

Experimental Validation Protocols

Protocol: PI3K Kinase Activity Assay

Objective: Quantify the inhibitory potential (

Materials:

-

Recombinant PI3K

protein.[1] -

PIP2 substrate lipid vesicles.[1]

-

-

-

Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM

.

Step-by-Step:

-

Preparation: Prepare lipid vesicles containing PIP2 (L-

-phosphatidylinositol-4,5-bisphosphate).[1] -

Incubation: Mix 10 ng of PI3K enzyme with serial dilutions of the this compound derivative in assay buffer. Incubate for 15 min at room temperature.

-

Reaction Start: Add ATP mix containing 10

M cold ATP and 0.5 -

Reaction: Incubate for 60 min at 30°C.

-

Termination: Stop reaction with 1N HCl.

-

Extraction: Extract phospholipids with

:MeOH (1:1). -

Quantification: Separate phases and count radioactivity in the organic phase (containing

P-PIP3) using a scintillation counter. -

Calculation: Plot % inhibition vs. log[concentration] to derive

.

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine antimicrobial efficacy.[1]

Step-by-Step:

-

Inoculum: Prepare a 0.5 McFarland standard suspension of S. aureus (ATCC 25923).[1]

-

Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound in Mueller-Hinton Broth (Range: 128

g/mL to 0.25 -

Inoculation: Add 10

L of bacterial suspension to each well. Final volume: 100 -

Control: Include positive control (Ciprofloxacin) and negative control (DMSO vehicle).

-

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.[1]

Visualization: PI3K Signaling Pathway

Figure 3: Dual inhibition mechanism within the PI3K/AKT/mTOR signaling cascade.

References

-

PubChem. this compound | C11H12N2OS.[1] National Library of Medicine.[1] [Link][1]

-

Ali, I. et al. (2025). Benzothiazoles: A new profile of biological activities. ResearchGate. [Link]

-

Nadeem, H. et al. (2025). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC - NIH.[1] [Link]

-

Zhang, S. et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link]

-

Organic Chemistry Portal. Synthesis of Benzothiazoles. [Link]

Sources

An In-Depth Technical Guide to 2-(4-Morpholinyl)benzothiazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Morpholinyl)benzothiazole, a versatile heterocyclic compound with significant applications in both industrial and medicinal chemistry. This document moves beyond a simple recitation of facts to offer in-depth, field-proven insights into its synthesis, characterization, and multifaceted applications. The protocols and mechanistic discussions are presented to be self-validating, grounded in established scientific principles and supported by authoritative references.

Core Compound Identification and Properties

IUPAC Name: 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine[1]

Common Name: 2-(4-Morpholinothio)benzothiazole

CAS Number: 102-77-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Morpholinothio)benzothiazole is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂OS₂ | |

| Molecular Weight | 252.36 g/mol | |

| Appearance | White to light yellow powder or crystalline solid | |

| Melting Point | 80 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as acetone, benzene, and chloroform. | |

| Flash Point | 188 °C | [1] |

Synthesis and Purification

The primary route for the synthesis of 2-(4-Morpholinothio)benzothiazole is the oxidative condensation of 2-mercaptobenzothiazole with morpholine.[2] This reaction is typically facilitated by an oxidizing agent, with sodium hypochlorite (NaOCl) being a commonly used and effective choice.[2]

Synthesis Workflow

The synthesis process can be broken down into three key stages: reaction setup, oxidative condensation, and product isolation and purification.

Caption: General workflow for the synthesis of 2-(4-Morpholinothio)benzothiazole.

Detailed Experimental Protocol: Oxidative Condensation

This protocol provides a robust method for the laboratory-scale synthesis of 2-(4-Morpholinothio)benzothiazole.

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

Morpholine

-

Sodium Hypochlorite (NaOCl) solution (commercial grade)

-

Isopropyl Alcohol

-

Sodium Hydroxide (NaOH) solution (20%)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) in isopropyl alcohol.

-

Addition of Morpholine: To the stirred solution, add morpholine (1.1 equivalents).

-

Oxidation: Slowly add sodium hypochlorite solution (1.2 equivalents) dropwise to the reaction mixture. During the addition, maintain the pH of the solution between 10 and 13 by the concurrent dropwise addition of a 20% sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux (approximately 82-83 °C) and maintain for 2 hours with continuous stirring. The reaction is typically complete within one hour, often indicated by the formation of a clear solution.

-

Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to 0-10 °C for approximately 30 minutes to induce precipitation of the product.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

-

Drying: Air-dry the solid product.

Purification: Recrystallization

For obtaining a high-purity product suitable for research and development, recrystallization is recommended.

Procedure:

-

Solvent Selection: Dissolve the crude, dried product in a minimal amount of a suitable hot solvent or solvent mixture. A common approach is to dissolve the compound in a solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-(4-Morpholinothio)benzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific peak assignments require experimental data, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals for the benzothiazole and morpholine moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-(4-Morpholinothio)benzothiazole, the expected molecular ion peak [M]⁺ would be observed at m/z 252.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 2-(4-Morpholinothio)benzothiazole would display characteristic absorption bands for the C-S, C-N, C=N, and aromatic C-H bonds.

Applications in Drug Development and Research

While widely known for its industrial applications, 2-(4-Morpholinothio)benzothiazole and its derivatives have garnered increasing interest in the field of drug development due to their potential therapeutic properties.

Anticancer Activity

Several studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[3][4] 2-(Morpholinothio)benzothiazole has demonstrated efficacy against cancer cells in vitro.[2] The proposed mechanism of action involves the inhibition of DNA synthesis by interfering with the formation of disulfide bonds within the cell nucleus.[2] Further research is warranted to explore its efficacy against a broader range of cancer cell lines and to determine specific IC₅₀ values.

Potential as a Sealant for Brain Injuries

In vivo research has suggested that 2-(Morpholinothio)benzothiazole could be utilized as a sealant for brain injuries.[2] A key advantage in this potential application is that it is reportedly not absorbed into the bloodstream, which would minimize systemic side effects.[2]

Anti-angiogenic Properties

The compound may also possess anti-angiogenic properties, which could contribute to its anticancer effects by inhibiting the formation of new blood vessels that supply tumors.[2]

Industrial Application: Delayed-Action Vulcanization Accelerator

The primary industrial application of 2-(4-Morpholinothio)benzothiazole is as a delayed-action accelerator in the sulfur vulcanization of rubber. This "delayed-action" is a critical feature that provides a "scorch" safety period, preventing premature vulcanization during the mixing and processing stages.

Mechanism of Delayed-Action Vulcanization

The vulcanization process is a complex series of chemical reactions that create cross-links between polymer chains, imparting strength and elasticity to the rubber. The role of 2-(4-Morpholinothio)benzothiazole and other sulfenamide accelerators is to control the timing of this process.

Caption: The role of a delayed-action accelerator in the vulcanization process.

The mechanism involves the thermal decomposition of the sulfenamide accelerator at vulcanization temperatures to generate highly reactive sulfurating agents. These agents then react with the rubber polymer chains to form sulfur cross-links. Zinc oxide plays a crucial role as an activator in this process, enhancing the efficiency of vulcanization.[5][6][7]

Safety and Handling

2-(4-Morpholinothio)benzothiazole is a chemical that requires careful handling. It may cause skin sensitization and is a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Morpholinothio)benzothiazole is a compound with a dual identity. It is a well-established and critical component in the rubber industry, enabling the production of durable and reliable materials. Simultaneously, it presents intriguing possibilities for the development of new therapeutic agents, particularly in the field of oncology. This guide has provided a comprehensive technical foundation for researchers and scientists to understand and utilize this versatile molecule in their respective fields. Further exploration of its biological activities and the development of optimized synthetic and purification protocols will undoubtedly unlock its full potential.

References

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). National Institutes of Health. Retrieved from [Link]

-

Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. ResearchGate. Retrieved from [Link]

-

2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). Ataman Kimya. Retrieved from [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022-07-28). MDPI. Retrieved from [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Retrieved from [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Retrieved from [Link]

-

Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. Defense Technical Information Center. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

2-(4-Morpholino)thiobenzothiazole. PubChem. Retrieved from [Link]

-

Benzothiazole, 2-(4-morpholinyl)-. SpectraBase. Retrieved from [Link]

-

2-(4-Morpholinothio)benzothiazole. Haz-Map. Retrieved from [Link]

-

This compound. NIST WebBook. Retrieved from [Link]

-

This compound. MassBank. Retrieved from [Link]

-

Benzothiazole derivatives as anticancer agents. PubMed Central. Retrieved from [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021-08-23). National Institutes of Health. Retrieved from [Link]

-

Influence of zinc oxide during different stages of sulfur vulcanization. Elucidated by model compound studies. Journal of applied polymer science. Retrieved from [Link]

-

Mechanism of action of CTP in sulphenamide accelerated sulphur vulcanization. ResearchGate. Retrieved from [Link]

-

Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids. (1988-07-01). PubMed. Retrieved from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

-

How To: Purify by Crystallization. University of Rochester. Retrieved from [Link]

-

Influence of zinc oxide during different stages of sulfur vulcanization. Elucidated by model compound studies. ResearchGate. Retrieved from [Link]

-

Effect of waste zinc oxide particles on properties of natural rubber vulcanizates. De Gruyter. Retrieved from [Link]

-

Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Retrieved from [Link]

-

The Ultimate Guide to Sulfenamide Accelerator in 2024. (2024-01-09). Wellt Chemicals. Retrieved from [Link]

-

Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. PubMed Central. Retrieved from [Link]

-

Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. SciSpace. Retrieved from [Link]

-

Role of zinc oxide in sulfur crosslinking. Rubber World. Retrieved from [Link]

-

A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. Retrieved from [Link]

Sources

- 1. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. real.mtak.hu [real.mtak.hu]

- 7. s3-prod.rubbernews.com [s3-prod.rubbernews.com]

- 8. 2-(4-Morpholinothio)benzothiazole - Hazardous Agents | Haz-Map [haz-map.com]

A Technical Guide to the Spectral Analysis of 2-(4-Morpholinyl)benzothiazole

Introduction

2-(4-Morpholinyl)benzothiazole (CAS No. 4225-26-7) is a heterocyclic compound of significant interest within various chemical sectors, including its applications as a vulcanization accelerator in the rubber industry and as a scaffold in medicinal chemistry.[1] A thorough understanding of its molecular structure is paramount for its effective application and for the development of new derivatives. This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers unambiguous confirmation of the compound's structure and provides valuable insights into its electronic and conformational properties.

The structural elucidation of a molecule like this compound is a cornerstone of chemical analysis, ensuring purity, confirming identity, and providing a basis for understanding its reactivity. The complementary nature of NMR, IR, and MS provides a holistic view of the molecule, from its carbon-hydrogen framework and functional groups to its overall mass and fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral characteristics of this important molecule.

Molecular Structure

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound. The molecule consists of a benzothiazole ring system linked at the 2-position to the nitrogen atom of a morpholine ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data (Predicted)

While a publicly available, fully assigned ¹H NMR spectrum is not readily accessible, the expected chemical shifts and coupling patterns can be predicted based on the molecular structure and data from analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.0 - 7.8 | Multiplet | 4H |

| Morpholine (-O-CH₂-) | ~3.8 | Triplet | 4H |

| Morpholine (-N-CH₂-) | ~3.6 | Triplet | 4H |

The aromatic protons on the benzothiazole ring are expected to appear in the downfield region (7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current. The two sets of methylene protons in the morpholine ring would likely appear as two distinct triplets, with the protons adjacent to the oxygen atom being slightly more deshielded than those adjacent to the nitrogen.

¹³C NMR Spectral Data

Publicly available data confirms the ¹³C NMR spectrum of this compound.[2][3] The spectrum provides a count of the unique carbon environments in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C=N (Benzothiazole) | ~168 |

| Aromatic (quaternary) | ~153, ~132 |

| Aromatic (CH) | ~126, ~124, ~122, ~121 |

| Morpholine (-O-CH₂-) | ~67 |

| Morpholine (-N-CH₂-) | ~50 |

The downfield signal at approximately 168 ppm is characteristic of the sp²-hybridized carbon of the C=N bond within the thiazole ring. The aromatic carbons appear in the typical range of 120-155 ppm, while the aliphatic carbons of the morpholine ring are observed further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: FTIR Spectroscopy

The IR spectrum of this compound can be obtained using the following methodology:

-

Sample Preparation: The spectrum can be acquired from a solution of the compound (e.g., 10% in CCl₄ or CS₂), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[4] For a solution, a cell with an appropriate path length is used. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure solvent/KBr) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The resulting spectrum is analyzed by identifying characteristic absorption bands and assigning them to specific functional groups and vibrational modes.

FTIR Spectral Data

The IR spectrum of this compound exhibits several characteristic absorption bands.[4]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3060 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (morpholine) |

| ~1600, ~1470 | C=C and C=N aromatic ring stretching |

| ~1240 | C-O-C stretch (morpholine ether) |

| ~1115 | C-N stretch |

| ~750 | Aromatic C-H out-of-plane bend |

The presence of aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms the presence of both the benzothiazole and morpholine moieties. The characteristic C=C and C=N stretching vibrations of the aromatic system are observed in the 1600-1470 cm⁻¹ region. The strong absorption around 1240 cm⁻¹ is indicative of the C-O-C ether linkage in the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry

A typical mass spectrum of this compound can be obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the gas chromatograph, where it is vaporized and separated from other components before entering the mass spectrometer. For LC-MS, the sample is dissolved in a suitable solvent and separated by liquid chromatography before being introduced into the mass spectrometer via an interface like electrospray ionization (ESI).[5]

-

Ionization: In the mass spectrometer, the molecules are ionized. Common methods include Electron Ionization (EI) for GC-MS and ESI for LC-MS.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Tandem MS (MS/MS): For further structural elucidation, a specific ion (e.g., the molecular ion) can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing more detailed structural information.[5]

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[2][5]

| m/z | Interpretation |

| 220 | [M]⁺, Molecular ion |

| 177 | [M - C₂H₃O]⁺ |

| 150 | [Benzothiazole-N]⁺ |

| 136 | [C₇H₆NS]⁺ |

The molecular ion peak at m/z 220 confirms the molecular formula C₁₁H₁₂N₂OS. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways involve the cleavage of the morpholine ring and the loss of small neutral molecules.

Caption: A simplified representation of a possible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides unequivocal evidence for its molecular structure. Each technique offers a unique and complementary perspective: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, enabling confident identification, quality control, and further investigation of this versatile chemical compound. The rigorous application of these analytical techniques is fundamental to ensuring the scientific integrity of research and development involving this compound.

References

-

PubChem. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. National Library of Medicine. Retrieved from [Link]

-

MassBank. (2016). This compound. MassBank of North America (MoNA). Retrieved from [Link]

-

Al-Qadisiyha University, College of Pharmacy. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzothiazole, 2-(4-morpholinyl)-. Wiley. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Pharmacophore Fusion: A Technical Guide to 2-(4-Morpholinyl)benzothiazole

The following technical guide details the chemical history, synthesis, and pharmacological evolution of 2-(4-Morpholinyl)benzothiazole (CAS 4225-26-7). This guide distinguishes the direct C-N linked scaffold from its industrial sulfide counterpart, focusing on its role as a privileged structure in medicinal chemistry.

Executive Summary

This compound represents a classic example of "scaffold repurposing" in organic chemistry. Originally explored in the mid-20th century within the context of dye intermediates and rubber vulcanization accelerators, this molecule has evolved into a critical pharmacophore in modern drug discovery. Its structure combines the lipophilic, DNA-intercalating potential of the benzothiazole ring with the solubility-enhancing, hydrogen-bond-accepting properties of the morpholine moiety. Today, it serves as a foundational core for PI3K/mTOR kinase inhibitors and novel antimicrobial agents.

Part 1: Chemical Identity & Structural Distinction

Before analyzing the history, it is critical to resolve a common nomenclature ambiguity in the field.

The Core vs. The Accelerator

Literature often conflates two related but functionally distinct compounds. A precise researcher must distinguish between the Amino-linked (Target) and Thio-linked (Industrial) variants.

| Feature | This compound (Target) | 2-(4-Morpholinothio)benzothiazole (MBS) |

| CAS Registry | 4225-26-7 | 102-77-2 |

| Linkage | Direct C–N bond | Sulfenamide C–S–N bond |

| Primary Utility | Medicinal Scaffold, Kinase Inhibition | Rubber Vulcanization Accelerator |

| Reactivity | Stable amine; metabolic handle | Labile S-N bond; sulfur donor |

| LogP (Calc) | ~2.5 (Drug-like) | ~3.8 (Lipophilic) |

Technical Insight: The direct C-N bond in our target molecule confers metabolic stability, making it suitable for oral bioavailability in drug candidates. In contrast, the S-N bond in MBS is designed to break thermally to release free radicals for cross-linking rubber.

Part 2: Discovery & Synthetic Evolution

The history of this compound is not defined by a single "eureka" moment but by the evolution of synthetic methodology—from harsh nucleophilic substitutions to elegant catalytic couplings.

Era 1: The Nucleophilic Substitution (SnAr) Approach (1950s–1980s)

The classical discovery route involves the nucleophilic attack of morpholine upon an electrophilic benzothiazole.

-

Mechanism: SNAr (Addition-Elimination).

-

Causality: The C2 position of benzothiazole is electron-deficient due to the inductive pull of the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack by the secondary amine of morpholine.

Era 2: The Oxidative C-H Activation (2000s–Present)

Modern "Green Chemistry" demands atom economy. Recent breakthroughs utilize oxidative cross-coupling, eliminating the need for pre-functionalized halogenated precursors.

-

Precursors: Benzothiazole + Morpholine.

-

Catalyst: Copper or Iron salts with an oxidant (e.g., O2 or TBHP).

-

Mechanism: Single Electron Transfer (SET) generating a heteroaryl radical which is trapped by the amine.

Validated Experimental Protocol: Classical SNAr Synthesis

For research-grade synthesis (high purity/yield), the SNAr route remains the gold standard due to its predictability.

Reagents:

-

2-Chlorobenzothiazole (1.0 eq)

-

Morpholine (3.0 eq) – Acts as both reactant and base.

-

Ethanol or DMF (Solvent)

Step-by-Step Methodology:

-

Charge: Dissolve 2-chlorobenzothiazole (e.g., 10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add Morpholine (30 mmol) dropwise at room temperature. Why? Exothermic control.

-

Reflux: Heat the system to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water to yield colorless/pale yellow crystals.

Part 3: Pharmacological Significance[4]

The transition of this compound from a chemical curiosity to a bioactive scaffold rests on two pillars: Kinase Affinity and DNA Interaction .

The PI3K/mTOR Connection

The morpholine oxygen is a critical hydrogen bond acceptor. In the ATP-binding pocket of lipid kinases like PI3K (Phosphoinositide 3-kinase) , the morpholine oxygen often forms a key hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K

-

The Scaffold: The benzothiazole ring provides the hydrophobic "sandwich" interaction within the pocket.

-

Significance: This scaffold is a simplified analogue of potent inhibitors like GDC-0941 , proving that the morpholine-heterocycle fusion is essential for potency.

DNA Intercalation & Antitumor Activity

Benzothiazoles are planar, aromatic systems capable of sliding between DNA base pairs (intercalation).

-

Mechanism: The planar ring stacks with DNA bases; the morpholine tail protrudes into the minor groove, potentially interacting with the phosphate backbone.

-

Outcome: Disruption of replication and transcription, leading to apoptosis in cancer cell lines (e.g., MCF-7, HeLa).

Visualization: Synthesis & Biological Logic

The following diagram illustrates the synthetic pathways and the pharmacophore logic.

Caption: Figure 1. Dual synthetic pathways (Classical SnAr vs. Modern C-H Activation) and downstream pharmacological modes of action.

Part 4: Physicochemical Profile

For researchers incorporating this scaffold into a library, the following data is essential for ADME prediction.

| Property | Value | Implication for Drug Design |

| Molecular Weight | 220.29 g/mol | Fragment-like; ideal for Lead Optimization. |

| LogP (Oct/Water) | 2.48 (Exp) | High membrane permeability; good oral absorption potential. |

| H-Bond Acceptors | 3 (N, O, S) | Critical for interacting with Ser/Thr residues in enzymes. |

| H-Bond Donors | 0 | Reduces desolvation penalty upon binding. |

| Topological Polar Surface Area (TPSA) | ~45 Ų | Well below the blood-brain barrier (BBB) cutoff (<90 Ų), suggesting CNS penetration potential. |

References

-

Synthesis & Reactivity (Classical SnAr)

- Title: "Nucleophilic substitution reactions of 2-chlorobenzothiazole with secondary amines."

- Source:Journal of Organic Chemistry (General reference for SnAr on benzothiazoles).

- Context: Establishes the baseline reactivity of the C2 position.

-

Modern C-H Activation

- Title: "Copper-Catalyzed Oxidative C–H/N–H Coupling of Azoles with Amines."

- Source:Angewandte Chemie Intern

- Context: Describes the "green" synthesis route avoiding halogen

-

Pharmacological Application (PI3K)

- Title: "Discovery of GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3K."

- Source:Journal of Medicinal Chemistry, 2008.

- Context: Validates the morpholine-heterocycle motif as a critical kinase pharmacophore.

-

Industrial Context (Differentiation)

- Title: "2-(Morpholinothio)benzothiazole (MBS)

- Source:PubChem Labor

- Context: Provides data on the rubber acceler

Sources

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-Morpholinyl)benzothiazole and Its Analogs

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry.[1] Its unique structural features and ability to engage in various biological interactions have established it as a "privileged scaffold." This designation is reserved for molecular frameworks that can serve as ligands for diverse receptor types, leading to a broad spectrum of pharmacological activities.[2] Indeed, derivatives of benzothiazole have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective agents.[1][3]

One of the key advantages of the benzothiazole core is its synthetic tractability, particularly at the 2-position. This allows for the strategic introduction of various substituents to modulate physicochemical properties and biological activity. This guide focuses on a representative member of this class, This compound , to delineate a comprehensive strategy for its in vitro characterization. While extensive research has been conducted on a wide array of 2-substituted benzothiazoles, this document provides a holistic framework of assays and protocols applicable to any novel benzothiazole derivative, using this compound as our central model. The methodologies detailed herein are designed to rigorously assess its potential as a therapeutic agent, focusing on its anticancer and anti-inflammatory properties, which are prominent activities within this compound class.[1][2]

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.

Section 1: Comprehensive Assessment of Anticancer Activity

The antiproliferative effects of benzothiazole derivatives are well-documented, with some analogs showing potent activity against a range of cancer cell lines, including those of the lung, breast, and colon.[1][3][4] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that govern cell growth and metastasis.[2] Therefore, a primary and crucial step in evaluating this compound is to conduct a systematic screen of its anticancer potential.

Workflow for In Vitro Anticancer Evaluation

The following workflow provides a logical progression for assessing the anticancer properties of a test compound like this compound. It begins with a broad screen for cytotoxicity and progressively narrows the focus to elucidate the specific mechanisms of cell death and inhibition of metastasis.

Caption: Workflow for assessing the in vitro anticancer activity.

Protocol: Cell Viability Assessment via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational experiment for determining a compound's cytotoxic effect. It is a colorimetric assay that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) – a key measure of a compound's potency.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound, typically <0.1%) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6] Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.[7]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: If a compound reduces cell viability, it is crucial to determine whether it does so by inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/PI assay is a gold-standard method for this differentiation using flow cytometry.[10] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues.[12] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[13]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically provided in commercial kits) at a concentration of 1-5 x 10^6 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protocol: Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis. Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase.[14]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This step is critical to prevent cell clumping.[15] Fix for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[15]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase A is essential to degrade double-stranded RNA, ensuring that PI only binds to DNA.[15][16]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content). An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.

Protocol: Cell Migration Assessment via Wound Healing (Scratch) Assay

Rationale: The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. The wound healing assay is a straightforward and cost-effective method to assess collective cell migration in vitro.[17] A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close this gap is monitored over time.[17] This assay is performed at sub-lethal concentrations of the compound to ensure that the observed effects are due to inhibition of migration and not cytotoxicity.

Step-by-Step Methodology:

-

Create a Confluent Monolayer: Seed cells in a 12-well or 24-well plate and grow them until they form a fully confluent monolayer.[18]

-

Create the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.[18]

-

Washing: Gently wash the wells twice with PBS or medium to remove detached cells and debris.[18]

-

Treatment: Replace the wash buffer with a fresh medium containing a sub-lethal concentration of this compound (e.g., IC50/4 or IC50/2). Include a vehicle control.

-

Imaging: Immediately capture an image of the scratch in each well using a microscope (Time 0). Place the plate back in the incubator.

-

Time-Lapse Monitoring: Capture additional images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area. A delay in closure compared to the control indicates an inhibitory effect on cell migration.

| Parameter | Description | Typical Cell Lines |

| IC50 | Concentration of the compound that inhibits cell growth by 50%. | MCF-7 (Breast), A549 (Lung), HCT-116 (Colon), PC-3 (Prostate)[3] |

| Apoptosis (%) | Percentage of cells undergoing early and late apoptosis. | Jurkat (Leukemia), HeLa (Cervical) |

| Cell Cycle Arrest | Accumulation of cells in a specific phase (G1, S, or G2/M). | Any proliferating cancer cell line. |

| Migration Inhibition (%) | Reduction in the rate of wound closure compared to control. | MDA-MB-231 (Breast, highly metastatic), U-87 MG (Glioblastoma) |

| Table 1: Key Quantitative Data from In Vitro Anticancer Assays |

Section 2: Evaluation of Anti-Inflammatory Potential

Chronic inflammation is a key driver in the development and progression of many diseases, including cancer.[19] Benzothiazole derivatives have shown promise as anti-inflammatory agents.[1] Key inflammatory mediators include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20] A standard in vitro model for inflammation involves stimulating macrophage cells (like the RAW 264.7 line) with lipopolysaccharide (LPS), a component of bacterial cell walls.

Workflow for In Vitro Anti-inflammatory Evaluation

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Protocol: Measurement of Nitric Oxide (NO) Production

Rationale: The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant. Inhibition of nitrite production in LPS-stimulated macrophages indicates a potential anti-inflammatory effect.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Cytotoxicity Check: First, perform an MTT assay on RAW 264.7 cells to determine the non-toxic concentration range of this compound. Subsequent experiments must use concentrations that do not affect cell viability.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells only, a group with LPS only, and groups with the compound only.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubation and Reading: Incubate for 10-15 minutes at room temperature in the dark. A purple/magenta color will develop. Measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Protocol: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify proteins, such as cytokines, in biological fluids.[20] A sandwich ELISA is typically used, where a capture antibody coated on the plate binds the cytokine, which is then detected by a second, enzyme-conjugated detection antibody.[20] Measuring the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages provides direct evidence of a compound's ability to suppress the inflammatory response.

Step-by-Step Methodology:

-

Sample Collection: Use the same culture supernatants collected from the nitric oxide experiment.

-

ELISA Procedure: Follow the protocol provided by a commercial human TNF-α or IL-6 ELISA kit. A general procedure is as follows:

-

Add standards and samples (supernatants) to the wells of the antibody-pre-coated plate.[21]

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for the cytokine.[20]

-

Incubate and wash.

-

Add streptavidin-HRP (Horseradish Peroxidase).[20]

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound cytokine.[22]

-

Add a stop solution to terminate the reaction.[22]

-

-

Reading and Quantification: Measure the absorbance at 450 nm. Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

| Mediator | Assay | Principle | Expected Outcome |

| Nitric Oxide (NO) | Griess Assay | Colorimetric detection of nitrite, a stable NO metabolite. | Reduction in nitrite levels in LPS-stimulated cells. |

| TNF-α | ELISA | Immunoassay using specific antibodies to quantify TNF-α protein. | Decreased secretion of TNF-α into the culture medium. |

| IL-6 | ELISA | Immunoassay using specific antibodies to quantify IL-6 protein. | Decreased secretion of IL-6 into the culture medium. |

| Table 2: Data Summary for In Vitro Anti-inflammatory Assays |

Section 3: Probing the Mechanism of Action via Western Blot

Rationale: Once biological activity is confirmed, the next logical step is to investigate the underlying molecular mechanism. Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. It allows researchers to determine if a compound modulates key signaling pathways. Since the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of both inflammation and cancer cell survival, it is an excellent target for initial mechanistic studies.[19] We can assess the phosphorylation status of key proteins in this pathway, such as IκBα and p65.

Caption: Simplified NF-κB signaling pathway, a common target for benzothiazoles.

Protocol: Western Blotting for NF-κB Pathway Proteins

Step-by-Step Methodology:

-

Cell Lysis: Treat cells (e.g., LPS-stimulated RAW 264.7 or a cancer cell line) with this compound for a short duration (e.g., 30-60 minutes). Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[23][24]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading of samples.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by size via electrophoresis.[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-IκBα, anti-phospho-p65, and total protein controls) overnight at 4°C with gentle agitation.[24]

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[24]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein activation.

Conclusion

This technical guide outlines a rigorous, multi-faceted in vitro strategy to characterize the biological potential of this compound or any related novel compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's activity. The integration of cell viability, apoptosis, cell cycle, migration, and anti-inflammatory assays provides a robust dataset for go/no-go decisions in the early stages of drug discovery. The causality-driven approach, explaining the "why" behind each protocol, ensures that the generated data is not only accurate but also contextually understood, empowering scientists to make informed decisions in the quest for novel therapeutics.

References

- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 354(1), e2000258.

- Carta, A., Piras, S., & Loriga, M. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie, e2400133.

-

Bio-protocol. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Pásztor, E., et al. (2005). Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells. Brain Research Protocols, 15(3), 140-147.

- Al-Ostath, A., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(1), 34-51.

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 246-265.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Retrieved from [Link]

- Kumar, S., et al. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 6(5), 1339-1344.

- MDPI. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

- Al-Ostath, A., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(1), 34-51.

- Munteanu, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-8.

-

University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

- MDPI. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 13(1), 101.

-

Bio-protocol. (2015). Scratch Wound Healing Assay. Retrieved from [Link]

-

Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

- Nile, S. H., et al. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.

-

IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

-

BosterBio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgical Medicine, 6(2), 209-212.

-

CytoSMART. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]

- Frontiers. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1166943.

-

StatPearls. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

- National Center for Biotechnology Information. (2012). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Ancient Science of Life, 31(3), 114-118.

-

Cell Biolabs. (n.d.). Tumor Necrosis Factor-α ELISA Kit, Human. Retrieved from [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

-

University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

-

Sartorius. (n.d.). Incucyte® Scratch Wound Assay. Retrieved from [Link]

-

Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Retrieved from [Link]

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. moodle2.units.it [moodle2.units.it]

- 18. bio-protocol.org [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

- 23. Western Blot Protocol | R&D Systems [rndsystems.com]

- 24. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Molecular Docking of 2-(4-Morpholinyl)benzothiazole with PI3Kγ

This technical guide provides a comprehensive, in-depth walkthrough of a molecular docking study of 2-(4-Morpholinyl)benzothiazole, a compound of interest for its potential therapeutic properties. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. We will delve into the rationale behind the selection of the protein target, provide a detailed, step-by-step protocol for the docking procedure, and offer insights into the interpretation of the results. Our approach is grounded in scientific integrity, ensuring that each step is both methodologically sound and scientifically justified.

Introduction: The Therapeutic Potential of Benzothiazoles and the Significance of PI3Kγ

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The subject of our study, this compound, incorporates a morpholine ring, a feature present in several known kinase inhibitors.[4][5][6][7] This has led to the hypothesis that this compound may exert its biological effects through the inhibition of key signaling pathways implicated in cancer progression.

One such critical pathway is the phosphoinositide 3-kinase (PI3K) signaling cascade, which plays a central role in cell growth, proliferation, and survival.[8][9] Dysregulation of this pathway is a common feature in many human cancers. The PI3K family consists of several isoforms, and PI3Kγ, in particular, has emerged as a promising therapeutic target. It is not only involved in the proliferation of cancer cells but also plays a crucial role in the tumor microenvironment, modulating immune responses and inflammation.[1][8][10][11][12] The availability of high-resolution crystal structures of PI3Kγ, including one with a co-crystallized benzothiazole derivative (PDB ID: 4PS3), provides an excellent foundation for a robust and verifiable molecular docking study.[3]

This guide will, therefore, focus on the molecular docking of this compound into the ATP-binding site of PI3Kγ. We will employ a validated docking protocol to predict the binding affinity and interaction patterns of the compound, providing valuable insights for its potential as a PI3Kγ inhibitor.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand (in our case, this compound) within the active site of a protein (PI3Kγ). Our workflow is designed to be a self-validating system, incorporating a re-docking step of a known inhibitor to ensure the reliability of our docking parameters.

Part 1: Preparation of the Molecular Structures

Accurate preparation of both the ligand and the protein is a critical first step for a successful docking study. This involves ensuring the correct chemical structures, adding necessary hydrogen atoms, and assigning appropriate atomic charges.

Ligand Preparation: this compound

The 3D structure of this compound will be prepared using AutoDock Tools. This process involves adding polar hydrogens, computing Gasteiger charges, and saving the file in the PDBQT format, which is required by AutoDock Vina.

Step-by-step Protocol:

-

Obtain Ligand Structure: A 2D structure of this compound can be drawn in a chemical drawing software like ChemDraw and saved as a MOL file. Alternatively, the structure can be obtained from a chemical database like PubChem.

-

Load into AutoDock Tools: Launch AutoDock Tools and load the ligand's MOL file.

-

Add Hydrogens: Ensure that all hydrogen atoms, especially polar hydrogens, are added to the structure.

-

Compute Charges: Calculate Gasteiger charges for all atoms. These charges are crucial for the scoring function in AutoDock Vina.

-

Set Torsion Root and Define Rotatable Bonds: AutoDock Tools will automatically define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

-

Save as PDBQT: Save the prepared ligand as a PDBQT file (e.g., ligand.pdbqt).

Protein Preparation: PI3Kγ (PDB ID: 4PS3)

The crystal structure of PI3Kγ co-crystallized with a benzothiazole inhibitor (PDB ID: 4PS3) will be obtained from the Protein Data Bank.[3] The protein will be prepared using UCSF Chimera and AutoDock Tools.

Step-by-step Protocol:

-

Download PDB File: Download the PDB file for 4PS3 from the RCSB PDB website.

-

Clean the Protein Structure (UCSF Chimera):

-

Load the PDB file into UCSF Chimera.

-

Remove water molecules and any other heteroatoms that are not part of the protein or the co-crystallized ligand.

-

Separate the protein chains from the co-crystallized ligand. Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).

-

Save the co-crystallized ligand as a separate MOL2 file for the validation step (e.g., co_crystallized_ligand.mol2).

-

-

Prepare the Protein for Docking (AutoDock Tools):

-

Load the protein_cleaned.pdb file into AutoDock Tools.

-

Add polar hydrogen atoms to the protein.

-

Compute Gasteiger charges for all protein atoms.

-

Save the prepared protein as a PDBQT file (e.g., protein.pdbqt).

-

Part 2: Docking Protocol Validation (Re-docking)

To ensure the reliability of our docking parameters, we will first perform a re-docking experiment. This involves docking the co-crystallized ligand back into the active site of the protein and comparing the predicted binding pose with the experimentally determined pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[2][13]

Step-by-step Protocol:

-

Prepare the Co-crystallized Ligand: Prepare the co_crystallized_ligand.mol2 file using the same procedure as for our target ligand (section 1.1), saving it as co_crystallized_ligand.pdbqt.

-

Define the Grid Box: The grid box defines the search space for the docking simulation. For the re-docking, the grid box will be centered on the co-crystallized ligand's position in the original PDB structure. The size of the box should be large enough to encompass the entire binding site.

-

Run AutoDock Vina: Perform the docking using the prepared protein, the prepared co-crystallized ligand, and the defined grid parameters.

-

Analyze the RMSD: Superimpose the lowest energy pose from the docking output with the original crystal structure of the ligand and calculate the RMSD.

Part 3: Molecular Docking of this compound

Once the docking protocol is validated, we will proceed with docking our target ligand, this compound, into the active site of PI3Kγ.

Grid Generation

The grid box will be defined using the same coordinates and dimensions as in the validated re-docking experiment. This ensures that we are searching for binding poses in the correct active site region.

Running the Docking Simulation

The docking will be performed using AutoDock Vina, a widely used and accurate docking program.

AutoDock Vina Command:

-

--receptor protein.pdbqt: Specifies the prepared protein file.

-

--ligand ligand.pdbqt: Specifies the prepared ligand file.

-

--config grid.txt: A text file containing the grid box center and size parameters.

-

--out output.pdbqt: The output file containing the predicted binding poses.

-

--log log.txt: A log file containing the binding affinity scores for each pose.

Part 4: Analysis and Interpretation of Results

The output from AutoDock Vina will provide several predicted binding poses for this compound within the PI3Kγ active site, each with a corresponding binding affinity score in kcal/mol.

Binding Affinity